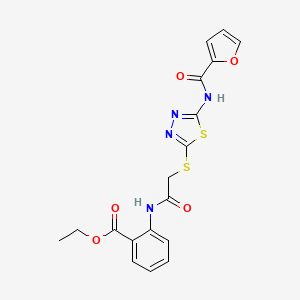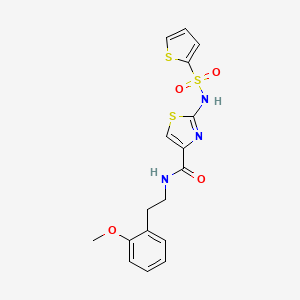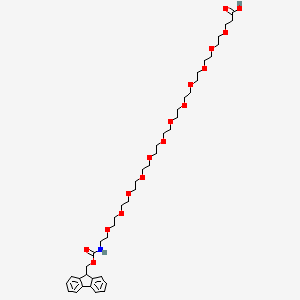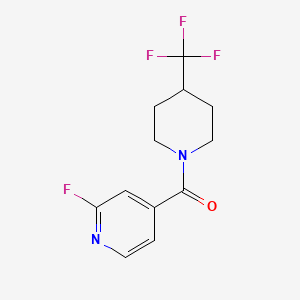![molecular formula C19H13ClN2O2 B2533186 2-[2-(2-chloroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1332529-80-2](/img/structure/B2533186.png)
2-[2-(2-chloroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-[2-(2-chloroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione" is a chemical entity that appears to be related to the class of compounds known as quinolines and isoindoles. Quinolines are heterocyclic aromatic organic compounds with a structure that includes a benzene ring fused to a pyridine ring. Isoindoles, on the other hand, are bicyclic compounds containing an indole system with a ketone group at the 1,3-position. The compound seems to be a hybrid structure incorporating elements from both quinoline and isoindole frameworks.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, 3-chloroquinoline-2,4-diones have been shown to react with ethanolamine to yield 3-hydroxyethylaminoquinoline-2,4-diones, which can further cyclize to form thioxoimidazo derivatives . Additionally, the synthesis of 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones has been achieved starting from different precursors, including 1,4-dihydrobenz[g]isoquinoline-3(2H)-ones . These methods could potentially be adapted or serve as inspiration for the synthesis of the compound , although the specific synthetic route for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of the compound would likely exhibit characteristics of both quinoline and isoindole moieties. The presence of a chloroquinoline suggests potential for aromaticity in the quinoline portion, while the dihydro-isoindole portion would introduce a saturated bicyclic structure with a ketone functionality. The exact molecular geometry, electronic distribution, and potential for intramolecular interactions would require further analysis, possibly through computational chemistry methods or X-ray crystallography, which are not discussed in the provided papers.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored, with 3-chloroquinoline-2,4-diones undergoing reactions with amines to form new molecular rearrangements . The presence of reactive sites such as the chloro group and the ketone could allow for nucleophilic substitution reactions or condensation reactions, respectively. The compound could also potentially undergo cyclization reactions to form new heterocyclic structures, as seen with the formation of thioxoimidazo derivatives from related compounds . However, the specific chemical reactions of "this compound" are not provided in the papers.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of aromatic and heteroaromatic systems could contribute to its UV-Vis absorption properties, making it potentially useful in spectroscopic studies. The compound's solubility, melting point, and stability would depend on its exact structure and substituents. The papers do not provide specific data on the physical and chemical properties of the compound , but such properties are typically determined through empirical studies, including solubility tests, melting point determination, and stability studies under various conditions.
Scientific Research Applications
Synthesis and Structural Analysis
Researchers have developed methods for synthesizing various derivatives of isoindoline and isoquinoline, which are closely related to the compound . These methods involve intricate chemical reactions that yield new classes of quinones and other heterocyclic compounds. For instance, the synthesis of N-substituted tetrahydrobenz[g]isoquinoline-diones demonstrates the compound's relevance in creating new chemical entities with potentially valuable properties (Jacobs et al., 2008).
Crystal Structure and DFT Studies
The compound's structural aspects have been explored through crystal structure analysis and Density Functional Theory (DFT) studies. These studies provide insights into the molecular interactions and stability of the compound, facilitating the understanding of its physical and chemical behavior in different environments. For example, a study on a closely related compound, 5-bromo-1-{2-[2-(2-chloroethoxy)ethoxy]ethyl}indoline-2,3-dione, revealed detailed crystal structure and molecular interactions (Abdellaoui et al., 2019).
Spectroscopic and Computational Characterization
The compound and its derivatives have been subject to extensive spectroscopic and computational analyses to determine their vibrational modes, molecular orbitals, and non-covalent interactions. These studies are crucial for understanding the compound's reactivity, stability, and potential applications in materials science and pharmacology. For example, a dihydroquinazoline derivative has been characterized to explore its fundamental vibrations and intramolecular interactions, providing a foundation for assessing its biological potential (El-Azab et al., 2017).
Mechanism of Action
Target of Action
Compounds incorporating quinoline ring systems have been known to exhibit various biological and pharmaceutical activities . They have been used as tyrokinase PDGF-RTK inhibitors, inositol 50-phosphatase (SH2) inhibitors, DNA gyrase B inhibitors as Mycobacterium tuberculosis, and DNA topoisomerase inhibitors .
Mode of Action
It is known that quinoline derivatives interact with their targets to inhibit their function . The interaction of the compound with its targets leads to changes in the biological function of the targets, which can result in various downstream effects.
Biochemical Pathways
Based on the known targets of quinoline derivatives, it can be inferred that the compound may affect pathways related to tyrokinase pdgf-rtk, inositol 50-phosphatase (sh2), dna gyrase b, and dna topoisomerases . The downstream effects of these pathway alterations would depend on the specific biological context.
Result of Action
Based on the known activities of quinoline derivatives, it can be inferred that the compound may have potential antimicrobial, anticonvulsant, antibacterial, antidiabetic, and anticancer activities .
properties
IUPAC Name |
2-[2-(2-chloroquinolin-3-yl)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O2/c20-17-13(11-12-5-1-4-8-16(12)21-17)9-10-22-18(23)14-6-2-3-7-15(14)19(22)24/h1-8,11H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXUWFSLCAYUFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)CCN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2533103.png)

![11-(1,5-dimethyl-1H-pyrazol-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B2533108.png)
![N-(3-(furan-2-yl)-3-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2533112.png)
![2-[(4-Chloro-2,5-dimethoxyphenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B2533113.png)
![N-[2-(Benzylamino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2533117.png)


![N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-N-(4-phenoxyphenyl)adamantane-1-carboxamide](/img/structure/B2533120.png)
![6-Chloro-N-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B2533121.png)


![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2533125.png)
